An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH
An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. Due to the limited availability of specific experimental data for this particular racemic mixture, this document leverages data from closely related analogs, including the corresponding L- and D-enantiomers and the 2-quinolyl isomer, to present a thorough and practical resource for researchers.
Core Chemical Properties
Boc-3-(3-quinolyl)-DL-Ala-OH is a non-natural amino acid derivative that incorporates a quinoline (B57606) moiety, a structural feature prevalent in many biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of Boc-3-(3-quinolyl)-DL-Ala-OH and Related Analogs
| Property | Boc-3-(3-quinolyl)-DL-Ala-OH | Boc-3-(2'-quinolyl)-L-alanine[1] | Boc-3-(2'-quinolyl)-D-alanine |
| CAS Number | 1100747-96-7 | 161453-37-8[1] | 170157-64-9 |
| Molecular Formula | C₁₇H₂₀N₂O₄ | C₁₇H₂₀N₂O₄[1] | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol | 316.3 g/mol [1] | 316.3 g/mol |
| Appearance | Not specified | White powder[1] | Off-white powder |
| Purity | ≥ 97.0% (HPLC) | ≥ 99% (TLC)[1] | ≥ 99% (HPLC) |
| Melting Point | Not specified | 155-159 °C[1] | 147 - 151 °C |
| Optical Rotation | Not applicable (racemic) | -22.50º ± 1º (c=1% in MeOH)[1] | [a]²⁵D = 11 ± 1 º (C=0.62 in MeOH) |
| Storage Conditions | Not specified | 0-8°C[1] | 0 - 8°C |
Synthesis and Experimental Protocols
Proposed Synthesis of 3-(3-quinolyl)-DL-alanine
A common method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.
Experimental Workflow: Synthesis of 3-(3-quinolyl)-DL-alanine
Caption: Proposed workflow for the synthesis of the core amino acid.
Methodology:
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Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide in ethanol, to form a nucleophilic enolate. This is followed by the addition of 3-(bromomethyl)quinoline. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the SN2 reaction, yielding diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate.
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Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic hydrolysis, for example, by refluxing with a strong acid like hydrochloric acid. This step removes both the acetyl and the ester groups and leads to the decarboxylation of the malonic acid intermediate to afford the hydrochloride salt of 3-(3-quinolyl)-DL-alanine.
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Neutralization: The free amino acid is obtained by neutralizing the hydrochloride salt with a suitable base, such as pyridine (B92270) or a dilute solution of sodium hydroxide, followed by purification, typically by recrystallization.
Boc Protection of 3-(3-quinolyl)-DL-alanine
The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow: Boc Protection
Caption: General workflow for the Boc protection of the amino acid.
Methodology:
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The unprotected 3-(3-quinolyl)-DL-alanine is dissolved in a mixture of a suitable organic solvent, such as 1,4-dioxane, and water.
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A base, for example, sodium bicarbonate or triethylamine (B128534) (TEA), is added to the solution to deprotonate the amino group.
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Di-tert-butyl dicarbonate ((Boc)₂O) is then added to the reaction mixture, which is typically stirred at room temperature for several hours.
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After the reaction is complete, the mixture is worked up by removing the organic solvent under reduced pressure, followed by acidification and extraction of the product into an organic solvent like ethyl acetate. The final product is then purified, for instance, by column chromatography or recrystallization.
Biological and Pharmaceutical Relevance
While specific biological activities for Boc-3-(3-quinolyl)-DL-Ala-OH are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities. Quinolone derivatives have been reported to exhibit antibacterial, anticancer, and antiviral properties.
The incorporation of quinolylalanine derivatives into peptides has shown promise in enhancing the efficacy and selectivity of drug candidates. These modified amino acids can influence the conformation and binding properties of peptides, making them valuable tools in drug discovery.
Potential Signaling Pathway Interactions of Quinolone Derivatives
Caption: Potential signaling pathways targeted by quinolone-based compounds.
The quinoline moiety can interact with various biological targets. For instance, some quinolone derivatives are known to target DNA topoisomerases, which are crucial for DNA replication, leading to their antibacterial and anticancer effects. Others have been found to modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Furthermore, certain quinolone compounds have shown inhibitory activity against viral enzymes like HIV integrase. The specific interactions of Boc-3-(3-quinolyl)-DL-Ala-OH would require further experimental investigation.
Conclusion
Boc-3-(3-quinolyl)-DL-Ala-OH is a valuable synthetic building block for the development of novel peptides and peptidomimetics. While specific data for this compound is limited, the known chemical properties and biological activities of its analogs and the broader class of quinoline derivatives highlight its potential in medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further investigation by researchers in the field. Further studies are warranted to fully elucidate its specific chemical properties, biological activities, and potential therapeutic applications.
